(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione (Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione
Brand Name: Vulcanchem
CAS No.: 454230-46-7
VCID: VC6407250
InChI: InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22)
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3
Molecular Formula: C17H20N4S
Molecular Weight: 312.44

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione

CAS No.: 454230-46-7

Cat. No.: VC6407250

Molecular Formula: C17H20N4S

Molecular Weight: 312.44

* For research use only. Not for human or veterinary use.

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione - 454230-46-7

Specification

CAS No. 454230-46-7
Molecular Formula C17H20N4S
Molecular Weight 312.44
IUPAC Name N-benzyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22)
Standard InChI Key KGXMDSNLIPNQHY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3

Introduction

Physicochemical Properties

Experimental Data

Limited experimental data exists for CAS 454230-46-7, but inferences can be drawn from related structures:

PropertyValue (This Compound)Comparable Compound (CAS 62089-74-1)
Purity≥97% Not reported
Boiling PointNot reported68°C at 0.15 mmHg
DensityNot reported1.073 g/cm³
SolubilityLikely polar aproticSlightly in CHCl3, MeOH
Storage ConditionsRoom temperature Inert atmosphere, dark

The thione group enhances polarity compared to carbonyl analogs, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Biological Activity and Mechanisms

Target Engagement

Piperazine-thione hybrids exhibit diverse pharmacological profiles:

  • Neuromodulation: 4-(2-Pyridyl)piperazinyl groups interact with serotonin (5-HT1A/2A) and dopamine D2/D3 receptors .

  • Enzyme inhibition: The thione moiety chelates metal ions in catalytic sites, as demonstrated in soluble guanylate cyclase (sGC) inhibition .

  • Antiproliferative effects: Analogous compounds show IC50 values of 2–10 μM against A549 (lung) and HeLa (cervical) cancer cells .

Structure-Activity Relationships (SAR)

Key SAR insights from patent US7414047B2 :

  • Thione vs. carbonyl: Thione derivatives exhibit 3–5× higher binding affinity to monoamine transporters than ketone analogs.

  • Pyridyl positioning: 2-Pyridyl substitution improves blood-brain barrier penetration compared to 3-/4-pyridyl isomers.

  • Benzyl substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzyl ring enhance metabolic stability.

Pharmaceutical Applications

Preclinical Development

As an API intermediate , this compound serves in synthesizing:

  • Antipsychotics: Dual 5-HT2A/D2 antagonists for schizophrenia .

  • Anticancer agents: Thioredoxin reductase inhibitors via thione-metal coordination .

  • Antimicrobials: Disruption of bacterial iron-sulfur clusters .

Pharmacokinetic Considerations

While in vivo data remains unpublished, analogous molecules exhibit:

  • Oral bioavailability: 15–30% in rodent models due to first-pass metabolism.

  • Half-life: 2–4 hours, necessitating sustained-release formulations .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring .

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